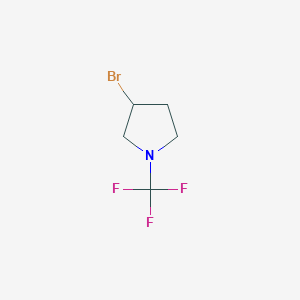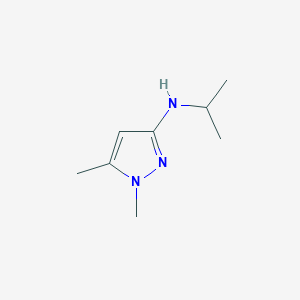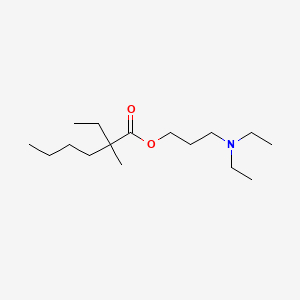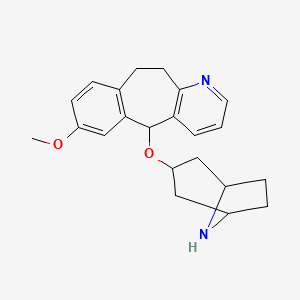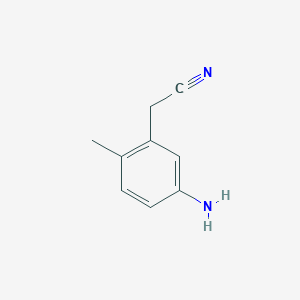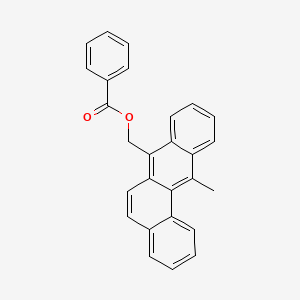
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple aromatic rings, which contribute to their stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-methanol, 12-methyl-, benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation of benz(a)anthracene with methanol and methyl groups, followed by esterification with benzoic acid to form the benzoate ester. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, to the aromatic rings.
Reduction: This reaction can reduce double bonds or aromatic rings, leading to the formation of more saturated compounds.
Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: It is used in studies investigating the effects of PAHs on biological systems, including their potential carcinogenicity and mutagenicity.
Medicine: It is explored for its potential therapeutic applications, such as in the development of anticancer drugs.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-7-methanol, 12-methyl-, benzoate involves its interaction with various molecular targets and pathways. For example, it may interact with DNA, leading to mutations and potentially carcinogenic effects. It may also interact with enzymes and receptors, affecting cellular processes such as signal transduction and gene expression. The specific pathways involved depend on the context and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene, 7,12-dimethyl-: This compound has similar aromatic ring structures but differs in the position and number of methyl groups.
Benz(a)anthracene, 7-ethyl-12-methyl-: This compound has an ethyl group in addition to the methyl group, leading to different chemical properties.
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl-: This compound has a hydroxyl group in addition to the methanol and methyl groups, affecting its reactivity and biological activity.
Uniqueness
Benz(a)anthracene-7-methanol, 12-methyl-, benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its benzoate ester group, in particular, may influence its solubility, stability, and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
31012-29-0 |
|---|---|
Molekularformel |
C27H20O2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(12-methylbenzo[a]anthracen-7-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O2/c1-18-21-12-7-8-14-23(21)25(17-29-27(28)20-10-3-2-4-11-20)24-16-15-19-9-5-6-13-22(19)26(18)24/h2-16H,17H2,1H3 |
InChI-Schlüssel |
MXZZITVTYIZHJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)COC(=O)C4=CC=CC=C4)C=CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


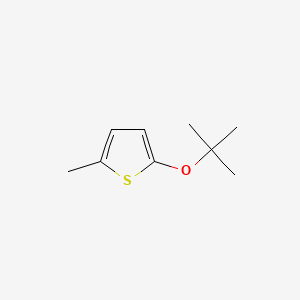

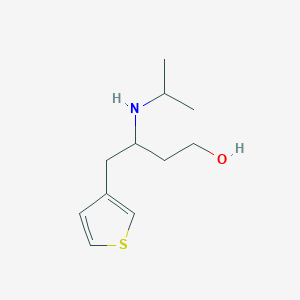
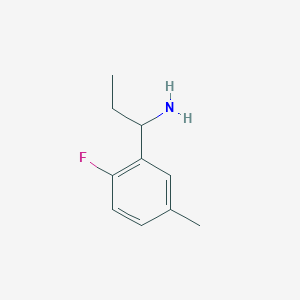
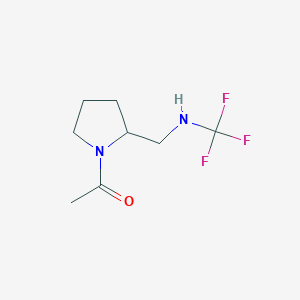


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

